

Metaboric Acid: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metaboric acid

Cat. No.: B085417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Metaboric acid (HBO_2), a dehydrated form of boric acid, is a versatile compound with applications ranging from the synthesis of borosilicate glasses to its emerging role in biological systems. For researchers and drug development professionals, understanding the commercial landscape, purity levels, and analytical methods for this compound is critical for ensuring the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the commercial availability of **metaboric acid**, detailed analytical protocols for purity verification, and a look into its biological significance.

Commercial Availability and Purity

Metaboric acid is commercially available from several major chemical suppliers, typically in powder form. The most common purity grades offered are 98% and 99%. Higher purity grades are also available, though less common. It is important for researchers to select a grade appropriate for their specific application, as trace impurities can significantly impact sensitive biological assays or material properties.

The primary precursor for the production of **metaboric acid** is boric acid. Consequently, the impurity profile of **metaboric acid** is often reflective of the impurities present in the starting boric acid material.

Table 1: Summary of Commercially Available **Metaboric Acid**

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight
Sigma-Aldrich	99%	13460-50-9	HBO ₂	43.82
Santa Cruz Biotechnology	≥98% ^[1]	13460-50-9 ^[1]	HBO ₂ ^[1]	43.82 ^[1]
Thermo Scientific Chemicals (Alfa Aesar)	98%	13460-50-9	HBO ₂	43.82

Table 2: Typical Impurity Profile of High-Purity Boric Acid (99.99%)*

Data from a Certificate of Analysis for Boric Acid (99.99%) from Thermo Fisher Scientific. This serves as a proxy for potential impurities in high-purity **metaboric acid**.^[2]

Impurity	Specification (ppm)
Iron (Fe)	< 0.3
Chloride (Cl)	< 0.15
Fluoride (F)	< 0.03
Phosphate (PO ₄)	< 0.05
Calcium (Ca)	< 0.133
Sodium (Na)	0.65
Magnesium (Mg)	< 0.066
Heavy Metals (as Pb)	< 0.5
Silica (soluble)	0.4
Arsenic (As)	< 0.2
Aluminum (Al)	< 0.5

Note: For applications requiring stringent control of specific impurities, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.[\[3\]](#)

Experimental Protocols for Purity Determination

Accurate determination of **metaboric acid** purity is essential for quality control and research purposes. The following are standard analytical methods.

Titrimetric Assay for Purity

The most common and officially recognized method for determining the purity of boric and **metaboric acid** is an acid-base titration. **Metaboric acid** is a very weak acid, making direct titration with a strong base challenging due to the lack of a sharp endpoint. To overcome this, a polyol, such as mannitol or glycerol, is added. The polyol complexes with the borate ions, forming a much stronger acidic complex that can be accurately titrated with a standard solution of sodium hydroxide.

Principle: **Metaboric acid** in solution exists in equilibrium with boric acid. The addition of a polyol (e.g., mannitol) shifts this equilibrium and forms a stable, more acidic complex. This complex is then titrated with a standardized strong base (e.g., NaOH) to a phenolphthalein endpoint.

Reagents and Equipment:

- **Metaboric acid** sample
- Glycerol or Mannitol
- 1 N Sodium Hydroxide (NaOH) solution, standardized
- Phenolphthalein indicator solution
- Deionized water
- Analytical balance
- Burette, pipette, conical flasks

Procedure:

- Sample Preparation: Accurately weigh approximately 2 g of the **metaboric acid** sample.
- Dissolution: Dissolve the sample in a mixture of 50 mL of deionized water and 100 mL of glycerol. The glycerol/water mixture should be previously neutralized to a faint pink color with the standardized NaOH solution using phenolphthalein as an indicator.
- Titration: Titrate the resulting solution with standardized 1 N NaOH solution. The endpoint is reached when a permanent faint pink color is observed.
- Calculation: The percentage purity of **metaboric acid** is calculated based on the volume of NaOH consumed. Each mL of 1 N NaOH is equivalent to 0.04382 g of HBO₂.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the structure and purity of **metaboric acid**.

FTIR spectroscopy can be used to identify the functional groups present in a sample and to confirm the conversion of boric acid to **metaboric acid**.

Methodology:

- Sample Preparation: The solid **metaboric acid** sample is typically analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.
- Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
- Interpretation: The spectrum of **metaboric acid** will show characteristic absorption bands corresponding to B-O and O-H bond vibrations, which will differ from the spectrum of boric acid.

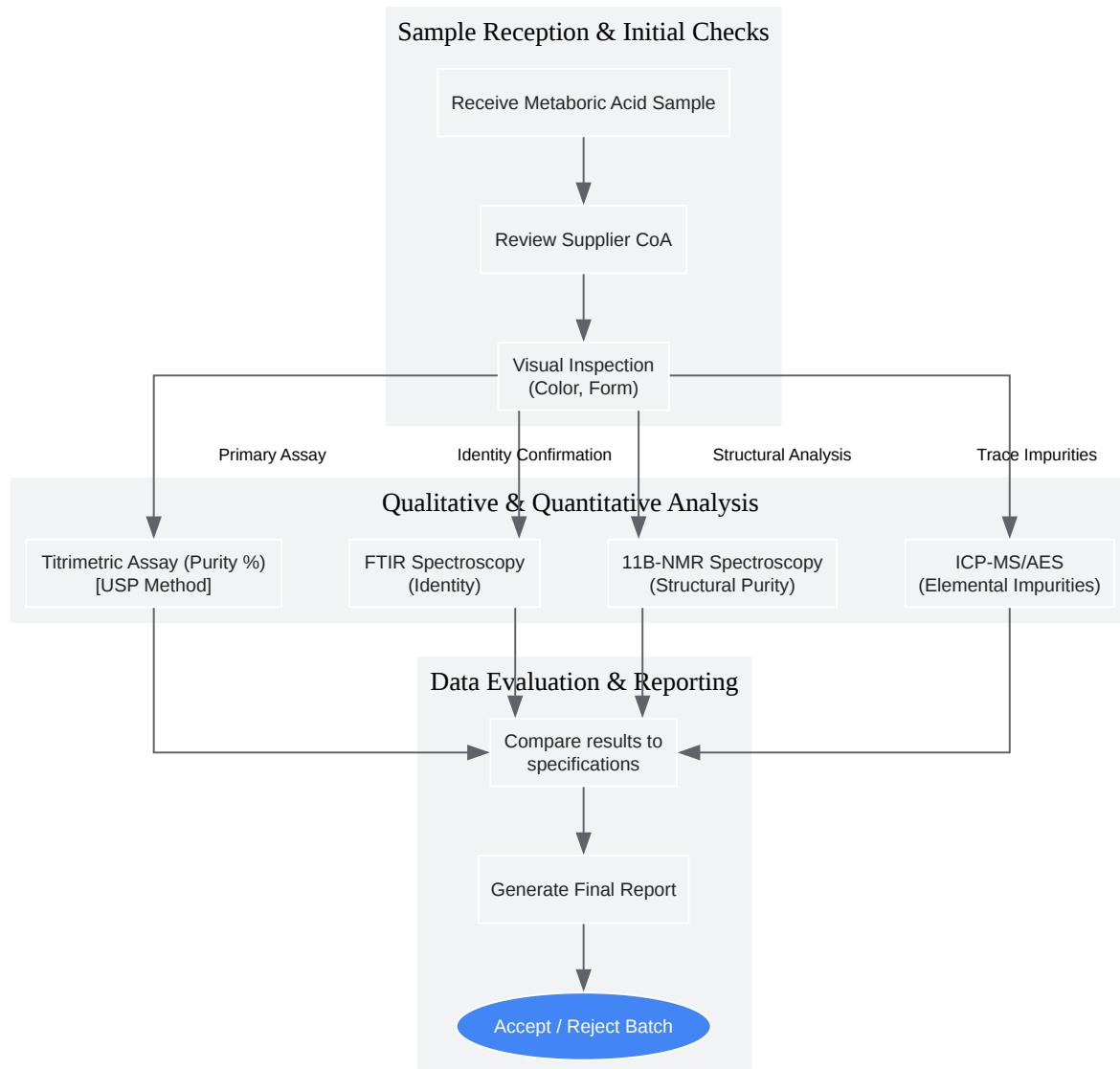
¹¹B-NMR is a powerful technique for characterizing boron-containing compounds. It provides information about the coordination environment of the boron atom.

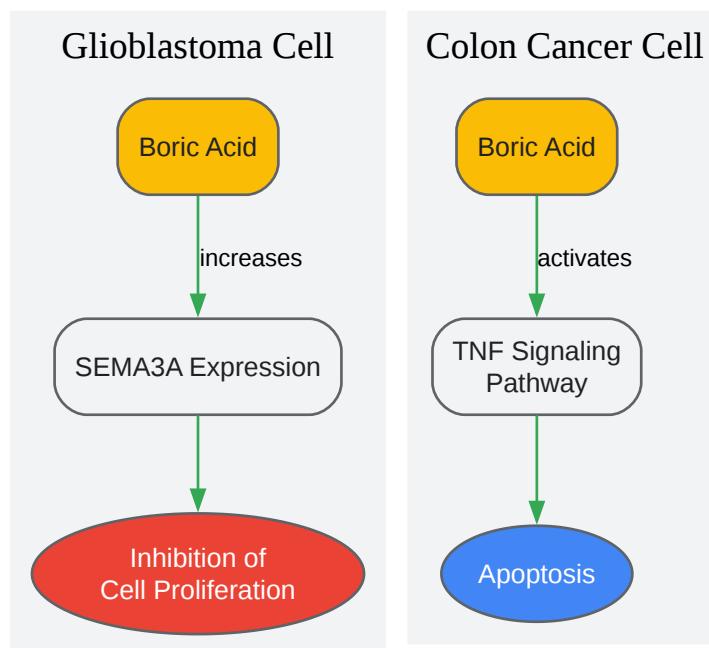
Methodology:

- Sample Preparation: A sufficient amount of the **metaboric acid** sample is dissolved in a suitable deuterated solvent (e.g., D₂O). It is important to use quartz NMR tubes to avoid background signals from borosilicate glass tubes.
- Data Acquisition: The ¹¹B-NMR spectrum is acquired on a high-resolution NMR spectrometer.
- Interpretation: The chemical shift in the ¹¹B-NMR spectrum is indicative of the electronic environment of the boron atom. This can be used to distinguish between different boron species and to assess the purity of the sample.

Biological Signaling Pathways

For drug development professionals, understanding the biological interactions of **metaboric acid** and its parent compound, boric acid, is of growing interest. Recent studies have implicated boric acid in modulating key cellular signaling pathways, particularly in the context of cancer biology.


Boric Acid and Cancer Cell Signaling


Research has shown that boric acid can induce apoptosis (programmed cell death) and inhibit the proliferation of certain cancer cells. Two notable pathways identified are:

- SEMA3A/PLXNA1/NRP1 Signaling Pathway: In glioblastoma cells, boric acid has been shown to increase the expression of components of the semaphorin signaling pathway, which can lead to an inhibition of cell proliferation.
- TNF Signaling Pathway: In colon cancer cells, boric acid has been observed to suppress cell proliferation and induce apoptosis through mechanisms related to the Tumor Necrosis Factor (TNF) signaling pathway.

Visualizations

Logical Workflow for Purity Analysis of Metaboric Acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Metaboric Acid: A Technical Guide to Commercial Availability, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085417#commercial-availability-and-purity-of-metaboric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com